![molecular formula C15H10BrClN2O B11793519 4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a pyrano[4,3-b]pyridine core. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The pyrano[4,3-b]pyridine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include sodium hydroxide, ethanol, 2-cyanothioacetamide, 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, and chloroacetonitrile .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the bromophenyl, chloro, or pyrano[4,3-b]pyridine groups.
Scientific Research Applications
4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.
Mechanism of Action
The exact mechanism of action of 4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes and disrupting their function . The compound may also inhibit key enzymes involved in microbial metabolism, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: These compounds share a similar pyridine core and have shown comparable antimicrobial activities.
Pyrazoline Derivatives: These compounds also exhibit antimicrobial properties and have a similar heterocyclic structure.
Furo[2,3-b]pyridine Derivatives: These compounds are known for their anticancer activities and share structural similarities with the pyridine core.
Uniqueness
4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of bromophenyl, chloro, and pyrano[4,3-b]pyridine groups
Properties
Molecular Formula |
C15H10BrClN2O |
|---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-4-2-1-3-9(12)14-10(7-18)15(17)19-13-5-6-20-8-11(13)14/h1-4H,5-6,8H2 |
InChI Key |
CPPMFZNXSCWREW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3Br)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
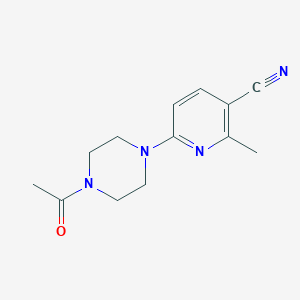
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)


![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
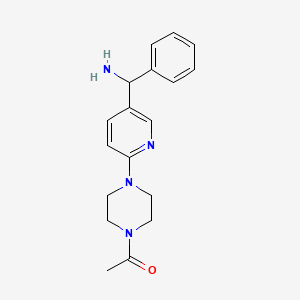
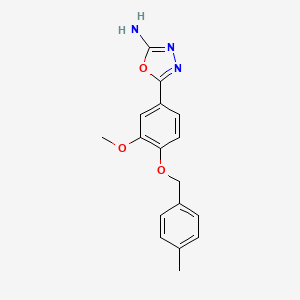
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)
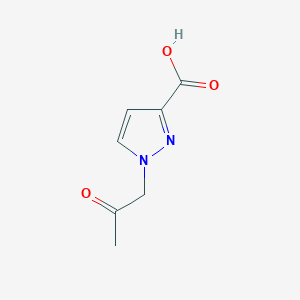
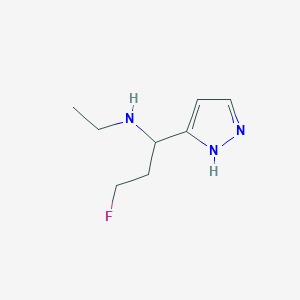
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
